molecular formula C36H38O18 B14497789 methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate CAS No. 63252-08-4

methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate

Cat. No.: B14497789
CAS No.: 63252-08-4
M. Wt: 758.7 g/mol
InChI Key: QQSSCTZKIZFPMB-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate is a complex organic compound with a molecular formula of C30H35NO11 This compound is known for its intricate structure, which includes multiple hydroxyl groups, oxo groups, and an ester linkage

Preparation Methods

The synthesis of methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate involves several steps. The synthetic route typically starts with the preparation of the tetracene core, followed by the introduction of the hydroxyl and oxo groups. The final step involves the esterification of the carboxylate group with methanol. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is studied for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is explored for its potential use in the production of organic electronic materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and oxo groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. The ester linkage also contributes to its ability to penetrate biological membranes and reach intracellular targets.

Comparison with Similar Compounds

Methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate can be compared with other similar compounds, such as:

    Methyl 2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[2,3,6-trideoxy-4-O-(6-methyl-5-oxotetrahydro-2H-pyran-2-yl)hexopyranosyl]oxy-1,2,3,4,6,11-hexahydro-1-tetracene-1-carboxylate: This compound has a similar tetracene core but differs in the substitution pattern and functional groups.

    (1R,2R)-2-Ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-tetracenyl 2,3,6-trideoxy-3-(dimethylamino)-4-O-[2S,5S,6S-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy-6-methyltetrahydro-2H-pyran-2-yl]-α-L-lyxo-hexopyranoside: This compound also shares a similar core structure but has different substituents and stereochemistry.

Properties

CAS No.

63252-08-4

Molecular Formula

C36H38O18

Molecular Weight

758.7 g/mol

IUPAC Name

methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C36H38O18/c1-7-36(47)11-19(53-35-33(52-16(5)40)32(51-15(4)39)31(50-14(3)38)20(54-35)12-49-13(2)37)22-23(26(36)34(46)48-6)30(45)24-25(29(22)44)28(43)21-17(27(24)42)9-8-10-18(21)41/h8-10,19-20,26,31-33,35,41,44-45,47H,7,11-12H2,1-6H3

InChI Key

QQSSCTZKIZFPMB-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O

Origin of Product

United States

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